molecular formula C24H20BrClN4O5 B11459994 ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11459994
M. Wt: 559.8 g/mol
InChI Key: BUQLZWRAAKIRHG-UHFFFAOYSA-N
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Description

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the bromination and chlorination of benzoic acid to form 5-bromo-2-chlorobenzoic acid. This intermediate is then esterified with ethanol to produce ethyl 5-bromo-2-chlorobenzoate .

These steps often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the original compound .

Mechanism of Action

The mechanism of action of ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex triazatricyclo structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C24H20BrClN4O5

Molecular Weight

559.8 g/mol

IUPAC Name

ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C24H20BrClN4O5/c1-3-35-24(33)17-13-16-20(27-19-6-4-5-9-29(19)23(16)32)30(10-11-34-2)21(17)28-22(31)15-12-14(25)7-8-18(15)26/h4-9,12-13H,3,10-11H2,1-2H3

InChI Key

BUQLZWRAAKIRHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Br)Cl)CCOC

Origin of Product

United States

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